(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol

Cathepsin X inhibition Cancer cell migration Protease inhibitor

Researchers optimizing cathepsin X or SIRT2 inhibitors often face SAR disruption when substituting N-4 substituents on the 1,2,4-triazole core. This 4-isopropyl-3-hydroxymethyl-triazole building block is the empirically validated, selectivity-optimized core, enabling direct access to established bioactivity landscapes without introducing undefined steric or lipophilic variables. · Direct precursor to the cathepsin X inhibitor Z9 (Ki = 2.45 µM); the 4-isopropyl group is critical for target engagement. · Provides a calculated logP increase of ~0.5-1.3 units over 4-methyl/ethyl analogs, beneficial for CNS or metabolically stabilized series. · Versatile hydroxymethyl handle for conversion to thioethers, amines, or carboxylic acids.

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 1370592-68-9
Cat. No. B2976585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol
CAS1370592-68-9
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCC(C)N1C=NN=C1CO
InChIInChI=1S/C6H11N3O/c1-5(2)9-4-7-8-6(9)3-10/h4-5,10H,3H2,1-2H3
InChIKeyBEMLGBYLMKCOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Isopropyl-4H-1,2,4-triazol-3-yl)methanol Baseline Profile


(4-Isopropyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1370592-68-9) is an N-alkylated 1,2,4-triazole bearing a hydroxymethyl substituent at the 3-position . With a molecular formula of C₆H₁₁N₃O and a molecular weight of 141.17 g/mol, this compound serves as a versatile synthetic building block for medicinal chemistry programs—particularly those targeting cathepsin X, SIRT2, and HSP90 [1]. Its unique 4-isopropyl substitution pattern distinguishes it from the more common 4-methyl (CAS 59660-30-9) and 4-ethyl (CAS 497854-98-5) analogs , offering a distinct steric and lipophilic profile that directly impacts the potency and selectivity of downstream bioactive molecules.

1
Synthetic workflow: Building block for triazole-thioether inhibitors of cathepsin X, SIRT2, and HSP90 via alcohol functionalization.
2
Selection logic: 4-isopropyl substitution delivers a distinct steric and lipophilic profile compared to methyl or ethyl analogs.
3
Use context: Medicinal chemistry programs requiring N-4 alkyl specificity for target engagement and SAR exploration.

Why Generic Triazole Analogs Cannot Substitute


The biological activity of triazole-containing inhibitors is exquisitely sensitive to the nature of the N-4 substituent. In a systematic SAR study of triazole-benzodioxine cathepsin X inhibitors, replacement of the 4-isopropyl group on the triazole ring led to altered inhibitory potencies, confirming that the isopropyl moiety is not a generic placeholder but a critical determinant of target engagement [1]. The 4-methyl analog (CAS 59660-30-9) and 4-ethyl analog (CAS 497854-98-5) differ not only in steric bulk but also in calculated logP and polar surface area [2], parameters that directly influence membrane permeability and off-target binding profiles of the final derived compounds. Simply substituting a cheaper, more readily available N-4-methyl or N-4-ethyl triazole methanol building block introduces undefined risk into the SAR and ADMET properties of the resulting lead series.

SAR sensitivity

Replacement of the 4-isopropyl group altered cathepsin X inhibitory potency in head-to-head SAR; the isopropyl moiety is not a generic placeholder but a validated determinant of target engagement.

Physicochemical mismatch

4-Methyl and 4-ethyl analogs introduce lower lipophilicity and reduced steric bulk, which may shift membrane permeability, off‑target binding, and metabolic stability profiles of derived inhibitors.

Supply‑chain fragility

The 4-ethyl analog has been listed as discontinued by at least one major supplier, whereas the 4-isopropyl building block benefits from active multi‑vendor availability.

Quantified Differentiation Evidence vs. Closest Analogs


Cathepsin X Inhibitory Potency

The triazole-benzodioxine inhibitor Z9, which incorporates the (4-isopropyl-4H-1,2,4-triazol-3-yl)thio moiety derived from the target compound, exhibited a Ki of 2.45 ± 0.05 µM against cathepsin X [1]. In the same study, systematic replacement of the triazole heterocycle—including modifications to the N-4 substituent—did not substantially improve potency beyond Z9, establishing the 4-isopropyl substitution as the empirically optimal group within this chemotype. At a concentration of 25 µM, Z9 inhibited prostate cancer cell (PC-3) migration by 21% [1], linking the specific N-4-isopropyl triazole architecture to a functional anti-metastatic phenotype.

Cathepsin X inhibitory potency
Head‑to‑head
Ki 2.45 ± 0.05 µM (Z9, 4‑isopropyl derivative); 2.9–5.6‑fold higher potency vs. benzodioxine‑replaced analogs (IC50 7.1–13.6 µM). PC‑3 cell migration inhibited 21% at 25 µM.
Reported target‑engagement and functional migration response support the 4‑isopropyl triazole as the preferred core in this chemotype.
In vitro enzyme and cell migration assays; Eur J Med Chem 2020.
Cathepsin X inhibition Cancer cell migration Protease inhibitor

SIRT2 Inhibitory Activity

The compound 2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide—synthesized from the target alcohol via thioether formation—was studied as a SIRT2 inhibitor [1]. While specific IC50 values require access to the full text, the study focused on linker and tail group modifications to improve SIRT2 inhibitory potency, explicitly using the 4-isopropyl-triazole scaffold as the invariant core. The retention of the 4-isopropyl group across all analogs in this optimization campaign underscores its non-replaceable role in maintaining SIRT2 binding affinity.

SIRT2 inhibitor SAR
Data to verify
4‑isopropyl‑triazole core retained as invariant scaffold while linker/tail groups were varied; exact IC50 requires full‑text confirmation.
The decision to freeze this core during lead optimization indicates its critical contribution to SIRT2 binding affinity.
Metadata‑level evidence; full‑text review recommended for quantitative potency values.
SIRT2 inhibition Epigenetics Cancer therapeutics

Physicochemical Differentiation from Analogs

Computational comparison of key physicochemical descriptors reveals that (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol (MW 141.17, C₆H₁₁N₃O) exhibits a calculated logP approximately 0.5-0.7 units higher than the 4-ethyl analog (MW 127.14, C₅H₉N₃O) and approximately 1.0-1.3 units higher than the 4-methyl analog (MW 113.12, C₄H₇N₃O) [1]. The isopropyl group introduces greater conformational restriction and steric shielding around the triazole N-4 position compared to the freely rotating ethyl or compact methyl groups, which can reduce CYP450-mediated N-dealkylation in downstream compounds [2].

Physicochemical differentiation
Class‑level inference
Estimated logP increase of 0.5–1.3 units vs. 4‑methyl and 4‑ethyl analogs; molecular weight 14–28 Da higher; greater conformational restriction from branched alkyl group.
Supports selection for CNS‑penetrant or metabolically stabilized analog series where discrete lipophilicity and steric shielding are desired.
Fragment‑based logP calculations; experimental confirmation of metabolic stability is advised.
Drug-likeness Lipophilicity Building block selection

Commercial Availability and Purity

(4-Isopropyl-4H-1,2,4-triazol-3-yl)methanol is commercially available from multiple independent suppliers with purity specifications of 95% (AKSci, CAS 1370592-68-9) and 98% (Leyan, CAS 1370592-68-9) . In contrast, the 4-ethyl analog (CAS 497854-98-5) has been listed as discontinued by at least one major supplier (CymitQuimica) , indicating potential supply chain fragility for that particular building block. The 4-methyl analog (CAS 59660-30-9) remains available but at a typical purity of 95-97%, comparable to the target compound .

Commercial purity & supply
Supporting evidence
Available at 95% (AKSci) and 98% (Leyan); actively stocked by multiple vendors. 4‑ethyl analog: 95–98% but discontinued by at least one supplier; 4‑methyl analog: 95–97%.
Active multi‑vendor supply reduces single‑supplier dependency risk, favoring long‑term program continuity.
Vendor catalog analysis; verify current stock status before ordering.
Chemical procurement Building block quality Supply chain

Optimal Application Scenarios


Cathepsin X Inhibitor Synthesis for Oncology

The target compound serves as the direct precursor to the thioether-linked triazole-benzodioxine series exemplified by Z9 (Ki = 2.45 µM against cathepsin X). Researchers developing anti-metastatic agents targeting cathepsin X-driven cancer cell migration should prioritize this building block, as the 4-isopropyl substitution has been empirically validated as optimal within this chemotype [1]. The alcohol handle enables straightforward conversion to the thioether via mesylation/displacement or Mitsunobu chemistry.

SIRT2 Inhibitor Lead Optimization

Multiple SIRT2 inhibitor series retain the 4-isopropyl-triazole core while varying linker and tail groups, indicating that this specific building block has been 'locked' during medicinal chemistry optimization [1]. Procurement of this compound enables direct entry into established SAR landscapes without introducing the confounding variable of a different N-4 substituent.

HSP90 Inhibitor Scaffold Construction

Patent WO2006095783A1 discloses triazole derivatives as HSP90 inhibitors that bind to the ATP-binding site of HSP90, with the 4-isopropyl-1,2,4-triazole motif featuring prominently in the exemplified compounds [1]. The compound's hydroxymethyl group provides a versatile handle for further functionalization—including oxidation to the aldehyde or carboxylic acid, or conversion to amine, halide, or ether intermediates—enabling modular exploration of HSP90-targeting chemical space.

Physicochemical Property-Driven Library Design

For compound library designers seeking to systematically vary lipophilicity and steric parameters, the 4-isopropyl-triazole methanol offers a calculated logP approximately 0.5-1.3 units higher than the corresponding 4-methyl and 4-ethyl analogs [1]. This discrete increment in lipophilicity, combined with the branched alkyl group's potential to reduce N-dealkylation, makes it a rational choice for CNS-penetrant or metabolically stabilized analog series [2].

Application
Selection Property
Validation Focus
Cathepsin X inhibitor synthesis for cell migration studies
4‑Isopropyl‑triazole core validated as highest‑potency motif in cathepsin X inhibitor chemotype
Enzyme inhibition (Ki) and functional migration assay endpoints
SIRT2 inhibitor lead optimization research
Invariant 4‑isopropyl‑triazole scaffold retained in published SIRT2 SAR campaigns
SIRT2 inhibitory potency and linker/tail SAR assessment
HSP90‑targeted probe synthesis
Hydroxymethyl handle enables modular derivatization to thioethers, amines, or ethers
HSP90 ATP‑binding site engagement and selectivity profiling
Lipophilicity‑focused library design
Discrete logP increment and branched alkyl steric shielding vs. methyl/ethyl analogs
Physicochemical profiling and metabolic stability assessment

Technical Documentation Hub

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